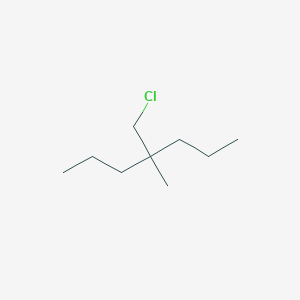

4-(Chloromethyl)-4-methylheptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Clorometil)-4-metilheptano es un compuesto orgánico caracterizado por una cadena principal de heptano con un grupo clorometil y un grupo metil unidos al cuarto átomo de carbono. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-(Clorometil)-4-metilheptano normalmente implica la clorometilación del 4-metilheptano. Un método común incluye la reacción del 4-metilheptano con formaldehído y ácido clorhídrico en presencia de un catalizador como el cloruro de zinc. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la formación selectiva del grupo clorometil.

Métodos de Producción Industrial

En un entorno industrial, la producción de 4-(Clorometil)-4-metilheptano puede escalarse utilizando reactores de flujo continuo. Este método permite un mejor control de los parámetros de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores y solventes respetuosos con el medio ambiente también se enfatiza para minimizar el impacto ambiental del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-(Clorometil)-4-metilheptano se somete a varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo clorometil puede ser sustituido por nucleófilos como iones hidróxido, lo que lleva a la formación de alcoholes.

Reacciones de Oxidación: El compuesto se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes.

Reacciones de Reducción: La reducción del grupo clorometil puede producir el derivado metil correspondiente.

Reactivos y Condiciones Comunes

Sustitución: Hidróxido de sodio en solución acuosa a temperaturas elevadas.

Oxidación: Permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Productos Principales

Sustitución: 4-Metil-4-heptanol.

Oxidación: 4-Metilheptanal o ácido 4-metilheptanoico.

Reducción: 4-Metilheptano.

4. Aplicaciones en Investigación Científica

4-(Clorometil)-4-metilheptano tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de compuestos farmacéuticos.

Industria: Se utiliza en la producción de productos químicos y polímeros especiales.

Aplicaciones Científicas De Investigación

4-(Chloromethyl)-4-methylheptane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and polymers.

Mecanismo De Acción

El mecanismo de acción de 4-(Clorometil)-4-metilheptano implica su reactividad con varios nucleófilos y electrófilos. El grupo clorometil es particularmente reactivo, permitiendo que el compuesto participe en una amplia gama de reacciones químicas. Los objetivos moleculares y las vías implicadas dependen de la reacción específica y las condiciones bajo las cuales se lleva a cabo.

Comparación Con Compuestos Similares

Compuestos Similares

Cloruro de 4-clorobencilo: Similar en tener un grupo clorometil pero difiere en la estructura del anillo aromático.

4-Clorometil-5-metil-1,3-dioxol-2-ona: Contiene un grupo clorometil y un anillo dioxolano.

4-Clorometilfeniltrimetoxisilano: Presenta un grupo clorometil y una parte silano.

Unicidad

4-(Clorometil)-4-metilheptano es único debido a su cadena principal alifática de heptano, lo que confiere diferente reactividad y propiedades en comparación con los compuestos aromáticos o heterocíclicos. Esta singularidad lo hace valioso en aplicaciones sintéticas específicas donde se desean tales características estructurales.

Propiedades

Fórmula molecular |

C9H19Cl |

|---|---|

Peso molecular |

162.70 g/mol |

Nombre IUPAC |

4-(chloromethyl)-4-methylheptane |

InChI |

InChI=1S/C9H19Cl/c1-4-6-9(3,8-10)7-5-2/h4-8H2,1-3H3 |

Clave InChI |

XSJVSAVAOIJIJF-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C)(CCC)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)

![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)

![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)

![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)

![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)

![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)